molecular formula C8H14N4O2 B2712744 tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate CAS No. 1247788-39-1

tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2712744
CAS No.: 1247788-39-1
M. Wt: 198.226
InChI Key: JRPAVIYBSOELDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Dihydro or tetrahydro triazole derivatives.

    Substitution: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules . This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .

Comparison with Similar Compounds

Uniqueness: tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and biological activity. The position of the amino group on the triazole ring can affect the compound’s ability to interact with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

tert-butyl 2-(3-amino-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-6(13)4-12-5-10-7(9)11-12/h5H,4H2,1-3H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPAVIYBSOELDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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